Cas no 1341-24-8 (Ethanone, 1-phenyl-,monochloro deriv. (9CI))

Ethanone, 1-phenyl-,monochloro deriv. (9CI) structure
1341-24-8 structure
Product Name:Ethanone, 1-phenyl-,monochloro deriv. (9CI)
CAS No:1341-24-8
MF:C8H7ClO
MW:154.593581438065
CID:135139
PubChem ID:14933
Update Time:2025-04-19

Ethanone, 1-phenyl-,monochloro deriv. (9CI) Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 1-phenyl-,monochloro deriv. (9CI)
    • 1-(3-Chlorophenyl)ethanone
    • 3’-Chloroacetophenone
    • 2-chloro-1-phenylethanone
    • CCRIS 638
    • Chloroacetophenone
    • Ethanone, 1-phenyl-, monochloro deriv.
    • BP-20184
    • 3-chloroacetophenone
    • EINECS 202-721-8
    • FT-0649549
    • 1-(3-Chlorophenyl)ethanone #
    • 99-02-5
    • EZZ4YCH58K
    • 3'-Chloroacetophenone, 98%
    • A845946
    • Acetophenone, 3'-chloro-
    • 3-chloro-acetophenone
    • PS-4035
    • Ethanone, 1-(3-chlorophenyl)-
    • DTXSID8059182
    • 3'-Chloroacetophenone
    • (3-chlorophenyl)ethanone
    • 3'-Chloroacetylphenone
    • F0001-2329
    • m-Chloroacetophenone
    • FT-0615447
    • 3 inverted exclamation marka-Chloroacetophenone
    • A806737
    • 1341-24-8
    • NS00040542
    • MFCD00000593
    • 1-(3-chloro-phenyl)-ethanone
    • W-100057
    • SCHEMBL54859
    • 1-(3-Chlorophenyl)ethan-1-one
    • AMY21896
    • STR01012
    • methyl 3-chlorophenyl ketone
    • Q26840979
    • A922725
    • Z104477350
    • methyl (3-chlorophenyl) ketone
    • CS-W018028
    • D77821
    • AKOS000119374
    • InChI=1/C8H7ClO/c1-6(10)7-3-2-4-8(9)5-7/h2-5H,1H
    • 1-(3-chlorophenyl)-ethanone
    • AC-13732
    • EN300-20229
    • acetophenone, m-chloro-
    • STL185559
    • DB-057756
    • Inchi: 1S/C8H7ClO/c1-6(10)7-3-2-4-8(9)5-7/h2-5H,1H3
    • InChI Key: UUWJBXKHMMQDED-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(C(C)=O)=C1

Computed Properties

  • Exact Mass: 154.01861
  • Monoisotopic Mass: 154.0185425g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 133
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07

Ethanone, 1-phenyl-,monochloro deriv. (9CI) Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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